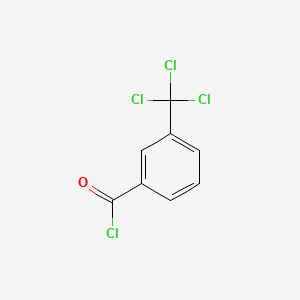

3-(Trichloromethyl)benzoyl chloride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

27428-84-8 |

|---|---|

Molecular Formula |

C8H4Cl4O |

Molecular Weight |

257.9 g/mol |

IUPAC Name |

3-(trichloromethyl)benzoyl chloride |

InChI |

InChI=1S/C8H4Cl4O/c9-7(13)5-2-1-3-6(4-5)8(10,11)12/h1-4H |

InChI Key |

FWQULJSKSVBGFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Trichloromethyl Benzoyl Chloride

Controlled Chlorination Processes

Controlled chlorination represents a primary pathway for synthesizing 3-(trichloromethyl)benzoyl chloride. This approach focuses on the direct introduction of chlorine atoms onto a benzoyl chloride precursor or the chlorination of a methyl group already in the meta position.

Catalytic Chlorination of Benzoyl Chloride Precursors

A common synthetic route involves the direct chlorination of benzoyl chloride or its derivatives using chlorine gas in the presence of a Lewis acid catalyst. vulcanchem.com Iron(III) chloride (FeCl₃) is a frequently used catalyst that facilitates the electrophilic substitution on the aromatic ring. vulcanchem.comresearchgate.net The reaction is typically performed under controlled temperature conditions to achieve the desired level of chlorination. vulcanchem.com

Optimization of Reaction Kinetics and Stoichiometry for Enhanced Yield

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. In industrial-scale production, parameters such as temperature, pressure, and the stoichiometry of reactants are carefully controlled in large reactors. vulcanchem.com The kinetics of the alcoholysis of substituted benzoyl chlorides are generally second-order, being first-order with respect to both the acid chloride and the alcohol. uni.edu Understanding these kinetics helps in controlling the reaction rate and minimizing side reactions.

For chlorination reactions, controlling the molar ratio of the chlorinating agent to the substrate is essential. A slight excess of the chlorinating agent can help ensure complete conversion, but a large excess may lead to over-chlorination. smolecule.com Temperature control is also critical; for instance, in related acylation reactions, maintaining the temperature below 30°C has been shown to maximize yield. smolecule.com The steric hindrance and strong electron-withdrawing inductive effect of the trichloromethyl group influence the reaction kinetics, making the carbonyl group more susceptible to nucleophilic attack while also directing substitution patterns. vulcanchem.com

| Parameter | Optimized Condition | Purpose |

| Catalyst | Iron(III) chloride (FeCl₃) | Facilitates electrophilic chlorination. vulcanchem.comresearchgate.net |

| Temperature | Controlled/specific range (e.g., below 30°C for related reactions) | To maximize yield and prevent side reactions. vulcanchem.comsmolecule.com |

| Stoichiometry | Slight excess of chlorinating agent | Ensures complete conversion of the starting material. smolecule.com |

| Pressure | Optimized for reactor type | Maintains reaction integrity and controls gaseous reactants/byproducts. vulcanchem.com |

Hydrolytic Routes from Polychlorinated Aromatic Substrates

An alternative and highly specific method for producing this compound involves the selective hydrolysis of a polychlorinated precursor, which avoids the complexities of controlling chlorination on the aromatic ring.

Conversion of Bis(trichloromethyl)benzenes

A significant pathway for synthesis is the partial hydrolysis of 1,3-bis(trichloromethyl)benzene (B1219691). google.com In this process, one of the trichloromethyl groups is selectively converted to a carbonyl chloride group. The reaction is typically carried out by reacting 1,3-bis(trichloromethyl)benzene with approximately one molar equivalent of water. google.comgoogleapis.com This reaction requires a catalyst, with ferric chloride (FeCl₃) being commonly employed. google.com

The process yields this compound directly, with the position of the functional groups being determined by the structure of the starting material. google.com This method is advantageous as it avoids the formation of positional isomers that can occur during the direct chlorination of benzoyl chloride.

A similar process described for the para-isomer, 1,4-bis(trichloromethyl)benzene, involves heating the substrate to 120°-130°C with ferric chloride and adding water over several hours. googleapis.com The resulting product mixture contains the desired trichloromethylbenzoyl chloride along with byproducts like terephthaloyl chloride and unreacted starting material, which then require purification. googleapis.com

| Reactant | Reagent | Catalyst | Product |

| 1,3-bis(trichloromethyl)benzene | Water (H₂O) | Ferric Chloride (FeCl₃) | This compound google.com |

| 1,4-bis(trichloromethyl)benzene | Water (H₂O) | Ferric Chloride (FeCl₃) | 4-(trichloromethyl)benzoyl chloride googleapis.com |

Theoretical Considerations for Positional Isomer Synthesis

The synthesis of a specific positional isomer like this compound is a critical consideration. When starting with 1,3-bis(trichloromethyl)benzene, the synthesis is regioselective by design, as the starting material's geometry dictates that the resulting product is the meta-isomer. google.com

In contrast, when synthesizing via direct chlorination of benzoyl chloride, controlling the position of the incoming trichloromethyl group is more complex. The acyl chloride group (-COCl) is a deactivating, meta-directing group in electrophilic aromatic substitution. This electronic property favors the formation of the 3-substituted isomer. However, the reaction can still produce a mixture of positional isomers (ortho, meta, para), which creates significant challenges for separation and purification. researchgate.net The bulky nature of the trichloromethyl group also introduces steric hindrance, which further influences the relative rates of substitution at different positions on the aromatic ring. vulcanchem.com The potential for generating multiple byproducts due to positional isomerism can complicate analysis and limit the purity of the final product. researchgate.net

Purification Strategies for High-Purity this compound

Achieving high purity is essential for the use of this compound in subsequent applications. Industrial purification processes commonly rely on fractional distillation or recrystallization to isolate the target compound from byproducts and unreacted starting materials. vulcanchem.com For the related 4-(trichloromethyl)benzoyl chloride, short-path distillation at 100–110°C under reduced pressure (0.1–0.5 mmHg) is effective for separating high-boiling impurities.

For laboratory-scale purification, silica (B1680970) gel chromatography can be employed, although it is less practical for large, industrial quantities. Another method involves purification of the reaction solution through precision filtration using activated carbon in a metal filter, which can be followed by regeneration of the activated carbon for reuse. google.com Due to the compound's sensitivity to moisture, which can cause hydrolysis back to 3-(trichloromethyl)benzoic acid, all purification steps must be conducted under anhydrous conditions. ontosight.aivulcanchem.com

| Purification Method | Scale | Description |

| Fractional Distillation | Industrial | Separates compounds based on differences in boiling points. Effective for removing byproducts like terephthaloyl chloride. vulcanchem.com |

| Recrystallization | Industrial/Lab | Isolates the product based on differences in solubility in a specific solvent. vulcanchem.com |

| Short-Path Distillation | Industrial/Lab | Used for thermally sensitive compounds at reduced pressure to separate from high-boiling impurities. |

| Silica Gel Chromatography | Laboratory | Separates compounds based on polarity. Impractical for bulk quantities. |

| Activated Carbon Filtration | Industrial | Removes impurities through adsorption. google.com |

Fractional Separation Techniques

Fractional distillation under reduced pressure is the primary method for purifying this compound on an industrial scale. vulcanchem.com The compound's high boiling point and thermal sensitivity preclude distillation at atmospheric pressure, which would lead to decomposition. By reducing the pressure, the boiling point is significantly lowered, allowing for safe and efficient separation.

The process typically involves heating the crude mixture in a distillation flask connected to a fractionating column. These columns, often packed with structured materials like Sulzer CY packing or random packing, provide a large surface area for repeated vaporization-condensation cycles. google.com Each cycle enriches the vapor phase with the more volatile components. For substituted benzoyl chlorides, this technique is the method of choice for achieving high purity. google.com

In the case of this compound, the goal is to separate it from less volatile impurities, such as the corresponding benzoic acid, and more volatile contaminants. lookchem.comgoogle.com The progress of the distillation is monitored by gas chromatography (GC), and fractions are collected based on their boiling point and purity analysis. google.com A high reflux ratio, where a significant portion of the condensed liquid is returned to the column, is often employed to enhance separation efficiency. google.com

| Parameter | Condition | Rationale / Details |

| Technique | Vacuum Fractional Distillation | Lowers boiling point to prevent thermal decomposition of the acyl chloride. google.com |

| Pressure | 45 mbar - 150 mbar | Specific pressure determines the boiling temperature. Patents for similar benzoyl chlorides report ranges like 125°C at 145 mbar. google.comgoogle.com |

| Apparatus | Packed Fractionating Column | Increases theoretical plates for efficient separation of compounds with close boiling points. google.com |

| Reflux Ratio | e.g., 1:7 | A higher reflux ratio improves separation efficiency but increases distillation time. google.com |

| Purity Achieved | >99.5% | Dependent on the efficiency of the column and control over distillation parameters. google.com |

This interactive table summarizes typical conditions for the purification of substituted benzoyl chlorides via fractional distillation, based on established industrial processes.

Crystallization Protocols

Recrystallization is an effective purification method for solid compounds and can be applied to this compound, particularly for removing impurities that are not easily separated by distillation. The principle relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures. mt.com

The selection of an appropriate solvent is the most critical step. An ideal solvent will dissolve the this compound readily at an elevated temperature but poorly at low temperatures. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble even at high temperatures (allowing for removal by hot filtration). nerdfighteria.info

For acyl chlorides, the solvent must be aprotic and non-basic to prevent reaction with the highly reactive acyl chloride group. lookchem.com Hydroxylic solvents like water and alcohols, or basic solvents like pyridine (B92270), are strictly avoided. lookchem.comrochester.edu Suitable solvents are typically non-polar or of low polarity.

The general procedure involves:

Dissolving the crude this compound in a minimum amount of a suitable hot solvent.

If insoluble impurities are present, the hot solution is filtered.

The clear, hot solution is allowed to cool slowly and undisturbed, promoting the formation of large, pure crystals.

The crystallized product is collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried under vacuum. nerdfighteria.info

In some cases, a two-solvent system (antisolvent crystallization) is used. The crude compound is dissolved in a solvent in which it is highly soluble, and then a second solvent (the antisolvent), in which the compound is insoluble but the impurities are soluble, is slowly added to induce crystallization. mt.com For instance, a compound might be dissolved in toluene (B28343) and then precipitated by the addition of hexane. google.com

| Solvent | Suitability for Acyl Chloride Recrystallization | Rationale |

| Toluene | Good | Aprotic; effectively dissolves many organic compounds when hot. lookchem.com |

| Hexane / Petroleum Ether | Good | Non-polar and aprotic; often used for compounds with lower polarity. |

| Chloroform (B151607) (alcohol-free) | Good | Aprotic solvent suitable for many acyl chlorides. lookchem.com |

| Diethyl Ether | Moderate | Can be used for low-melting compounds, but its high volatility can be a challenge. pitt.edu |

| Water / Alcohols | Unsuitable | Reacts with the acyl chloride group via hydrolysis or alcoholysis. lookchem.comnerdfighteria.info |

| Acetone | Unsuitable | While aprotic, its polarity and potential for side reactions make it less ideal. rochester.edu |

This interactive table outlines suitable and unsuitable solvents for the recrystallization of this compound, emphasizing the need for non-reactive, aprotic media.

Reactivity Profile and Chemical Transformations of 3 Trichloromethyl Benzoyl Chloride

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. The reaction proceeds via a tetrahedral intermediate, followed by the expulsion of the chloride leaving group, regenerating the carbonyl double bond. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which is rendered highly electrophilic by both the chlorine atom and the trichloromethyl group.

3-(Trichloromethyl)benzoyl chloride readily reacts with primary and secondary amines to form the corresponding N-substituted benzamides. These reactions are typically fast and exothermic, often requiring cooling to control the reaction rate. A base, such as pyridine (B92270) or triethylamine, is commonly added to neutralize the hydrochloric acid byproduct.

The reaction with a primary amine, for instance, yields an N-alkyl or N-aryl-3-(trichloromethyl)benzamide. Similarly, a secondary amine will form an N,N-dialkyl-3-(trichloromethyl)benzamide. The general reactions are as follows:

With primary amines: C₈H₄Cl₄O + RNH₂ → C₈H₄Cl₃(CONH)R + HCl

With secondary amines: C₈H₄Cl₄O + R₂NH → C₈H₄Cl₃(CON)R₂ + HCl

| Amine Type | Nucleophile | Product | Typical Reaction Conditions |

| Primary Amine | Aniline (B41778) | N-phenyl-3-(trichloromethyl)benzamide | Room temperature in an inert solvent (e.g., diethyl ether, dichloromethane) with a base (e.g., pyridine). |

| Secondary Amine | Diethylamine | N,N-diethyl-3-(trichloromethyl)benzamide | Cooled conditions (0-10 °C) in an inert solvent with a base. |

The reaction of this compound with alcohols, known as esterification, yields the corresponding 3-(trichloromethyl)benzoate esters. The reactivity of the alcohol (primary > secondary > tertiary) and the reaction conditions influence the rate and yield of the ester formation. These reactions are also often carried out in the presence of a base to scavenge the HCl produced.

The general reaction is: C₈H₄Cl₄O + ROH → C₈H₄Cl₃(COO)R + HCl

| Alcohol Substrate | Product | Typical Reaction Conditions |

| Primary Aliphatic Alcohol (e.g., Ethanol) | Ethyl 3-(trichloromethyl)benzoate | Room temperature or gentle heating in the presence of a base like pyridine. |

| Phenolic Alcohol (e.g., Phenol) | Phenyl 3-(trichloromethyl)benzoate | Often requires a stronger base or conversion of the phenol (B47542) to its more nucleophilic phenoxide salt. |

In a manner analogous to alcohols, thiols can react with this compound to produce thioesters. Thiolates, the conjugate bases of thiols, are more potent nucleophiles and react more readily.

The general reaction with a thiol is: C₈H₄Cl₄O + RSH → C₈H₄Cl₃(COS)R + HCl

| Thiol Substrate | Product | Typical Reaction Conditions |

| Aliphatic Thiol (e.g., Ethanethiol) | S-ethyl 3-(trichloromethyl)benzothioate | Reaction in the presence of a base (e.g., triethylamine) in an inert solvent. |

| Aromatic Thiol (e.g., Thiophenol) | S-phenyl 3-(trichloromethyl)benzothioate | Reaction often facilitated by converting the thiol to its corresponding thiolate with a base. |

In the presence of water, this compound undergoes hydrolysis to form 3-(trichloromethyl)benzoic acid and hydrochloric acid ugent.be. This reaction is typically vigorous and exothermic. The strong electron-withdrawing nature of the trichloromethyl group is expected to accelerate the rate of hydrolysis compared to unsubstituted benzoyl chloride.

The hydrolysis reaction is: C₈H₄Cl₄O + H₂O → C₈H₅Cl₃O₂ + HCl

The kinetics of this reaction are influenced by factors such as temperature, pH, and the presence of any catalysts.

Transformations Involving the Trichloromethyl Group

Beyond the reactions at the acyl chloride functionality, the trichloromethyl group itself can undergo chemical transformations, most notably halogen exchange reactions.

A significant application of compounds bearing a trichloromethyl group is their use as precursors for the corresponding trifluoromethyl compounds. The conversion of the -CCl₃ group to a -CF₃ group can be achieved through halogen exchange reactions, typically employing a fluorinating agent. This transformation is of considerable interest in the synthesis of pharmaceuticals and agrochemicals, as the trifluoromethyl group can impart desirable properties such as increased metabolic stability and lipophilicity.

A common method for this type of transformation involves the use of antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) in a Swarts reaction. While specific documented procedures for this compound are scarce, the general transformation for related trichloromethylarenes is well-established.

The generalized reaction is: C₈H₄Cl₄O + Fluorinating Agent → C₈H₄ClF₃O + Chlorinated byproducts

| Fluorinating Agent | Product | General Conditions |

| Antimony trifluoride (SbF₃) / Antimony pentachloride (SbCl₅) | 3-(Trifluoromethyl)benzoyl chloride | Heating the substrate with the fluorinating agent, often without a solvent. |

| Anhydrous Hydrogen Fluoride (HF) | 3-(Trifluoromethyl)benzoyl chloride | Reaction under pressure in the presence of a catalyst. |

Radical Functionalization of Carbon-Chlorine Bonds

The trichloromethyl group of this compound is a potential site for radical reactions. The carbon-chlorine bonds in this group can undergo homolytic cleavage under appropriate conditions, leading to the formation of radical intermediates that can be trapped by various substrates. This reactivity opens avenues for the introduction of the trichloromethyl group or its derivatives onto other molecules.

Controlled Alkylation via Radical Addition

While specific studies on the controlled alkylation of this compound via radical addition are not extensively documented in publicly available literature, the principles of radical chemistry suggest potential pathways. The generation of a dichlorobenzoylmethyl radical from this compound could theoretically be initiated by radical initiators or photochemically. This radical could then add to an electron-deficient alkene in a controlled manner.

The general mechanism for such a radical addition would involve:

Initiation: Generation of a radical initiator (e.g., from AIBN or benzoyl peroxide) which then abstracts a chlorine atom from this compound to form the 3-(dichloromethylcarbonyl)phenylmethyl radical.

Propagation: The resulting carbon-centered radical adds to an alkene to form a new radical species. This new radical can then abstract a chlorine atom from another molecule of this compound to yield the alkylated product and regenerate the 3-(dichloromethylcarbonyl)phenylmethyl radical, thus propagating the chain reaction.

Control over such a reaction would be crucial to avoid polymerization and other side reactions. Factors such as the choice of initiator, solvent, temperature, and the nature of the alkene would need to be carefully optimized to achieve a controlled alkylation.

Trichloromethylation of Olefinic Systems

The use of this compound as a direct source for the trichloromethylation of olefinic systems via a radical pathway is not a commonly reported transformation. Typically, simpler and more readily available sources of the trichloromethyl radical, such as carbon tetrachloride or chloroform (B151607), are employed for this purpose.

However, it is conceivable that under specific catalytic conditions, such as those involving transition metal catalysts, the C-Cl bonds of the trichloromethyl group in this compound could be activated to participate in atom transfer radical addition (ATRA) reactions with olefins. The mechanism would likely involve the catalyst abstracting a chlorine atom to generate a radical intermediate, which then adds to the alkene. Subsequent transfer of a chlorine atom from the catalyst to the resulting radical would furnish the trichloromethylated product and regenerate the active catalyst.

Electrophilic Aromatic Substitution with this compound

This compound is an effective acylating agent in electrophilic aromatic substitution reactions, particularly in Friedel-Crafts acylation. The presence of the electron-withdrawing trichloromethyl group can influence the reactivity of the acyl chloride and the subsequent reaction conditions required.

Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds to aromatic rings, leading to the synthesis of aryl ketones. organic-chemistry.orgresearchgate.net In this reaction, this compound serves as the acylating agent, introducing the 3-(trichloromethyl)benzoyl group onto an aromatic substrate.

Lewis acids are essential catalysts in Friedel-Crafts acylation reactions. wikipedia.org They activate the acyl chloride, making it a much more potent electrophile capable of attacking the electron-rich aromatic ring. Commonly used Lewis acids for this purpose include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). wikipedia.orgrsc.org

The role of the Lewis acid catalyst can be summarized in the following steps:

Coordination: The Lewis acid coordinates to the carbonyl oxygen of the this compound. This coordination polarizes the carbon-oxygen double bond and weakens the carbon-chlorine bond of the acyl chloride.

Formation of the Electrophile: The complexation facilitates the departure of the chloride ion, leading to the formation of a highly reactive electrophilic species, the acylium ion. sigmaaldrich.com The chloride ion remains complexed with the Lewis acid, forming a counter-ion (e.g., AlCl₄⁻).

The choice and amount of Lewis acid catalyst can significantly impact the reaction's efficiency and outcome. Due to the formation of a stable complex between the product ketone and the Lewis acid, stoichiometric or even excess amounts of the catalyst are often required. wikipedia.org

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Lewis Acid | Formula | Typical Reaction Conditions |

| Aluminum Chloride | AlCl₃ | Often used in stoichiometric amounts, reactions can be run at or below room temperature. |

| Iron(III) Chloride | FeCl₃ | Can be a milder alternative to AlCl₃, sometimes requiring higher temperatures. |

This table is for illustrative purposes and specific conditions depend on the substrates.

The key electrophile in the Friedel-Crafts acylation is the acylium ion. sigmaaldrich.com In the case of this compound, the 3-(trichloromethyl)benzoyl acylium ion is generated through the interaction with a Lewis acid.

This acylium ion is resonance-stabilized, with the positive charge delocalized between the carbonyl carbon and the oxygen atom. This delocalization contributes to its stability, preventing rearrangements that are often observed with carbocation intermediates in Friedel-Crafts alkylations.

The reactivity of the 3-(trichloromethyl)benzoyl acylium ion is influenced by the electronic effects of the trichloromethyl group. As an electron-withdrawing group, the -CCl₃ substituent deactivates the acylium ion to some extent compared to an unsubstituted benzoyl acylium ion. However, it remains a sufficiently powerful electrophile to react with a wide range of aromatic substrates. The subsequent steps of the reaction involve the attack of the aromatic ring on the acylium ion to form a sigma complex (arenium ion), followed by deprotonation to restore aromaticity and yield the final ketone product. sigmaaldrich.com

Regioselectivity Governed by the Trichloromethyl Substituent

The regioselectivity of chemical reactions involving this compound is significantly influenced by the electronic and steric properties of the trichloromethyl (-CCl₃) substituent on the benzene (B151609) ring. This group plays a crucial role in directing incoming reagents to specific positions, thereby determining the structure of the resulting products.

Directing Effects in Electrophilic Aromatic Substitution

The trichloromethyl group is a powerful electron-withdrawing group due to the strong negative inductive effect (-I) of the three chlorine atoms. vulcanchem.comstackexchange.com This effect deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene.

When electrophilic aromatic substitution does occur, the -CCl₃ group acts as a meta-director. stackexchange.com The electron-withdrawing nature of the substituent destabilizes the carbocation intermediates (arenium ions or sigma complexes) that are formed during the reaction. The intermediates for ortho and para attack are particularly destabilized because one of their resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing -CCl₃ group. In contrast, the intermediate for meta attack avoids this unfavorable arrangement, making it the least destabilized and therefore the preferred pathway.

Furthermore, the significant steric bulk of the trichloromethyl group provides substantial steric hindrance, which further disfavors attack at the adjacent ortho positions (C2 and C4). vulcanchem.comstackexchange.com Consequently, electrophiles will preferentially attack the meta-positions (C5).

Directing Effects in Nucleophilic Aromatic Substitution

While the primary site for nucleophilic attack on this compound is the highly electrophilic carbonyl carbon of the acyl chloride group, reactions on the aromatic ring can occur under specific conditions, particularly in related compounds where the ring is further activated. The regioselectivity in such cases is more complex.

Research on analogous compounds, such as 1-nitro-3-(trichloromethyl)benzene (B1620971), reveals that the trichloromethyl group can facilitate unusual substitution patterns known as cine- and tele-substitution. In these reactions, the incoming nucleophile does not replace a leaving group on the same carbon. For instance, when 1-nitro-3-(trichloromethyl)benzene is treated with Grignard reagents like butylmagnesium chloride, products of both cine-substitution (attack at the position adjacent to the -CCl₃ group) and tele-substitution (attack at the para position relative to the -CCl₃ group) are observed.

These findings suggest that under nucleophilic conditions, the trichloromethyl group can influence the reaction pathway to direct incoming groups to positions that are not predicted by simple aromatic substitution rules, often involving multi-step mechanisms.

The following table summarizes the directing influence of the trichloromethyl group on the benzoyl chloride ring for different reaction types.

| Reaction Type | -CCl₃ Group Effect | Favored Position of Attack | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Deactivating, Meta-Director | Meta (C5) | Strong -I effect destabilizes ortho/para intermediates; steric hindrance disfavors ortho attack. vulcanchem.comstackexchange.com |

| Nucleophilic Aromatic Substitution (on activated rings) | Activating, Complex Director | Ortho/Para positions relative to activating group (cine/tele-substitution) | Facilitates complex reaction pathways, as observed in related nitro-substituted compounds. |

Applications of 3 Trichloromethyl Benzoyl Chloride in Complex Chemical Synthesis

Derivatization Applications in Analytical Chemistry

Derivatization in analytical chemistry is a technique used to convert an analyte into a product that has more favorable properties for analysis by a particular method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). Benzoyl chloride and its derivatives are classic reagents used for this purpose, primarily targeting analytes with active hydrogens, such as amines, phenols, and thiols. nih.govchromatographyonline.com The reaction, known as benzoylation, introduces a benzoyl group to the analyte, which can significantly improve its analytical characteristics.

The use of benzoyl chloride as a derivatizing agent has been shown to be effective for a wide array of neurologically relevant compounds, including catecholamines, indoleamines, amino acids, and polyamines, for analysis by HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). nih.gov This derivatization can lead to a substantial increase in sensitivity, with reports of up to a 1000-fold improvement. nih.gov

Based on the established reactivity of benzoyl chlorides, 3-(trichloromethyl)benzoyl chloride is expected to react with primary and secondary amines, phenols, and thiols in a similar fashion to the parent compound. The presence of the trichloromethyl group (-CCl3) would likely impart several advantageous properties to the resulting derivatives:

Increased Hydrophobicity: The nonpolar trichloromethyl group would significantly increase the hydrophobicity of the derivative, leading to stronger retention on reversed-phase HPLC columns. This can be particularly useful for the analysis of polar analytes that are poorly retained under typical reversed-phase conditions. chromatographyonline.com

Enhanced Mass Spectrometric Detection: The chlorine atoms in the trichloromethyl group have distinct isotopic patterns (³⁵Cl and ³⁷Cl), which would result in a characteristic isotopic signature in the mass spectrum of the derivative. This unique pattern can aid in the identification and confirmation of the derivatized analyte in complex matrices.

Improved Electron Capture Detection (ECD) in Gas Chromatography: The presence of multiple chlorine atoms makes the derivative highly electronegative. This property is ideal for sensitive detection using an electron capture detector (ECD) in gas chromatography, a technique well-suited for the analysis of halogenated compounds.

Detailed Research Findings on Benzoyl Chloride Derivatization

While specific studies on this compound are limited, extensive research on benzoyl chloride provides a strong basis for its potential applications. For instance, a method utilizing benzoyl chloride for the derivatization of 70 neurochemicals for HPLC-MS/MS analysis demonstrated limits of detection below 10 nM for most compounds. nih.gov The derivatization is rapid, typically completed in under a minute at room temperature, and the resulting benzoylated products are stable. chromatographyonline.com

Another study focused on the derivatization of biogenic amines with benzoyl chloride for HPLC analysis, highlighting the reliability of the method in terms of reaction time, peak resolution, and detector response. nih.gov These findings underscore the robustness of benzoylation as a derivatization strategy.

The table below summarizes the application of benzoyl chloride as a derivatizing agent for various analytes, which can be considered indicative of the potential applications of this compound.

| Analyte Class | Analytical Technique | Purpose of Derivatization | Reference |

| Neurochemicals (e.g., catecholamines, amino acids) | HPLC-MS/MS | Increased hydrophobicity, improved ionization efficiency, enhanced sensitivity | nih.gov |

| Biogenic Amines (e.g., histamine, putrescine) | HPLC | Improved chromatographic separation, enhanced UV detection | nih.gov |

| Polar Metabolites | LC-MS | Increased retention in reversed-phase chromatography, improved sensitivity | chromatographyonline.com |

| Lipids | RP-UHPLC/MS | Improved sensitivity and chromatographic performance | researchgate.net |

| C1-C4 Aliphatic Amines | HPLC | Facilitate detection and quantification | lookchem.com |

| Atmospheric Ammonia | HPLC-UV | Improved accuracy and sensitivity of detection | lookchem.com |

Interactive Data Table: Analytes Derivatized with Benzoyl Chloride

| Analyte | Matrix | Analytical Method | Limit of Detection (LOD) | Reference |

| Various Neurochemicals | Rat microdialysate, human cerebrospinal fluid, human serum, fly tissue homogenate, fly hemolymph | HPLC-MS/MS | < 10 nM for most compounds | nih.gov |

| Biogenic Amines | Non-alcoholic beers | HPLC | 0.2 - 2.5 mg/L | nih.gov |

It is important to reiterate that while the data presented is for benzoyl chloride, the fundamental chemistry suggests that this compound could serve as a valuable, and potentially superior, derivatizing agent in specific analytical contexts, particularly where the unique properties of the trichloromethyl group can be exploited for enhanced separation and detection. Further research is needed to fully explore and validate the derivatization applications of this compound in analytical chemistry.

Mechanistic Insights and Computational Studies of 3 Trichloromethyl Benzoyl Chloride Reactions

Detailed Mechanistic Investigations of Reaction Pathways

The dual functionality of 3-(trichloromethyl)benzoyl chloride allows it to undergo distinct types of reactions, primarily nucleophilic substitution at the carbonyl group and radical reactions involving the trichloromethyl group.

Reactions at the acyl chloride group typically proceed through a well-established nucleophilic addition-elimination mechanism. chemguideforcie.co.uklibretexts.org This two-step process is characteristic of acyl chlorides when reacting with nucleophiles such as alcohols, amines, or water. youtube.comreactory.app

The general mechanism is as follows:

Nucleophilic Addition: A nucleophile (Nu-H) attacks the electrophilic carbonyl carbon. The carbon-oxygen double bond breaks, and the electrons are pushed to the oxygen atom, forming a tetrahedral intermediate. youtube.com This initial addition is typically the rate-determining step.

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and the chloride ion, being a good leaving group, is eliminated. libretexts.org A subsequent deprotonation of the nucleophile by the eliminated chloride ion or another base yields the final product and hydrogen chloride. libretexts.org

While reactions of many acyl chlorides are vigorous, the reactivity of benzoyl chlorides, including this compound, can be somewhat moderated because the benzene (B151609) ring slightly reduces the electrophilicity of the carbonyl carbon. chemguideforcie.co.uk However, the compound is still highly susceptible to hydrolysis and reactions with various nucleophiles. ontosight.ai

Table 1: Conceptual Steps in the Nucleophilic Addition-Elimination Reaction of this compound with Ethanol (B145695)

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic Attack: A lone pair from the oxygen atom of ethanol attacks the carbonyl carbon of the acyl chloride. | A tetrahedral intermediate is formed. |

| 2 | Elimination: The carbonyl double bond reforms, and the chloride ion is expelled as a leaving group. | The immediate products are an oxonium ion and a chloride ion. |

| 3 | Deprotonation: The chloride ion abstracts a proton from the oxonium ion. | The final products, ethyl 3-(trichloromethyl)benzoate and hydrogen chloride, are formed. |

This table presents a conceptual model of the reaction pathway.

The trichloromethyl (-CCl₃) group is a key participant in radical reactions. These reactions can be initiated by radical initiators or light and often involve the formation of a trichloromethyl radical. google.comlookchem.com

A particularly relevant mechanism is the spin-center shift (SCS) , a process that involves radical translocation. researchgate.netacs.org A classical SCS involves a 1,2-radical shift accompanied by the elimination of an adjacent leaving group. researchgate.net In the context of compounds containing a trichloromethyl group, recent research has shown that Lewis base-boryl radicals can activate C-Cl bonds through processes like halogen atom transfer (XAT) or SCS, enabling the stepwise functionalization of the trichloromethyl group. researchgate.net

Another potential radical pathway involves hydrogen abstraction by the trichloromethyl radical from a suitable donor, a process studied in reactions with arylmethanes. oregonstate.edu The stability of the resulting radical intermediate plays a significant role in the reaction's feasibility. The trichloromethyl group can also be involved in the radical chlorination of other aromatic compounds. google.com

Mechanistic studies involving related compounds have explored the competition between radical and ionic pathways, often influenced by reaction conditions and the presence of photosensitizers. acs.org For instance, the reaction of trichloromethyl groups with alkenes can proceed via a radical-mediated pathway to form new carbon-carbon bonds. researchgate.net

Table 2: Key Concepts in Radical Reactions of the Trichloromethyl Group

| Concept | Description | Relevance to this compound |

| Radical Initiation | Formation of a radical species, often by cleaving a weak bond using heat or light (e.g., with AIBN or dibenzoyl peroxide). google.com | A trichloromethyl radical can be generated from the -CCl₃ group, initiating further reactions. |

| Hydrogen Abstraction | A radical removes a hydrogen atom from another molecule, creating a new radical. | The trichloromethyl radical can abstract hydrogen from solvents or other reagents. oregonstate.edu |

| Spin-Center Shift (SCS) | Translocation of a radical center, often accompanied by the elimination of a leaving group. acs.orgresearchgate.net | Could facilitate the functionalization of the -CCl₃ group by shifting the radical position. researchgate.net |

| Halogen Atom Transfer (XAT) | Transfer of a halogen atom from one molecule to a radical species. | A key step in the activation of the C-Cl bonds within the trichloromethyl group. researchgate.net |

This table outlines fundamental processes in radical chemistry applicable to the title compound.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex reaction mechanisms of molecules like this compound. rsc.orgresearchgate.net

DFT calculations are widely used to predict the reactivity of different sites within a molecule. rsc.org By calculating properties derived from the molecular orbitals, such as Fukui functions and local softness, researchers can identify the most probable sites for nucleophilic or electrophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool. For this compound, an MEP map would visualize the electron-rich and electron-deficient regions. It would show a highly positive potential (electron-deficient) around the carbonyl carbon, confirming its susceptibility to nucleophilic attack, and also indicate the electrophilic nature of the chlorine atoms in the trichloromethyl group under certain conditions. researchgate.net Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding charge transfer interactions during a reaction. rsc.org

A crucial aspect of mechanistic investigation is the identification and characterization of transition states (TS). DFT calculations allow for the optimization of the geometries of reactants, products, and, most importantly, the transition states connecting them. researchgate.netacs.org

By calculating the energy of the transition state relative to the reactants, the activation energy (energy barrier) for a specific reaction pathway can be determined. acs.org Comparing the energy barriers for competing pathways—for instance, a nucleophilic attack at the carbonyl carbon versus a reaction involving the trichloromethyl group—allows chemists to predict the most likely reaction outcome under given conditions. Harmonic vibrational frequency calculations are performed to confirm that a calculated structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency). acs.org

Table 3: Illustrative Calculated Energy Barriers for Competing Reaction Pathways

| Reaction Pathway | Reactants | Transition State (TS) | Activation Energy (kcal/mol) - Illustrative |

| Nucleophilic Addition | This compound + H₂O | TS for water attack on carbonyl C | 15-20 |

| Radical Abstraction | This compound + •CH₃ | TS for Cl abstraction by methyl radical | 10-15 |

| SCS-mediated reaction | Activated Complex | TS for radical translocation | Variable, dependent on system |

Note: The energy values are illustrative and represent typical ranges for such reactions. Actual values would require specific DFT calculations.

Computational methods provide access to key thermodynamic quantities, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), for reactions. researchgate.netresearchgate.net By calculating the Gibbs free energy change between reactants and products (ΔG = ΔH - TΔS), the thermodynamic feasibility of a reaction can be assessed. A negative ΔG indicates a spontaneous reaction. researchgate.net

Kinetic analysis involves studying the rate of a reaction, which is directly related to the activation energy calculated from transition state theory. researchgate.net Theoretical calculations can model how factors like solvent effects or the electronic nature of substituents influence both the thermodynamics and kinetics of the reaction, providing a comprehensive understanding of the molecule's reactivity profile. researchgate.net

Derivatization Strategies Employing 3 Trichloromethyl Benzoyl Chloride

Enhancement of Analytical Detectability via Derivatization

Chemical derivatization is a common strategy to enhance the analytical properties of molecules that are otherwise difficult to detect or separate. For polar compounds like many metabolites, derivatization with a nonpolar tag like 3-(trichloromethyl)benzoyl chloride can significantly improve sensitivity and selectivity in liquid chromatography-mass spectrometry (LC-MS) methods. chromatographyonline.comacs.org

In reversed-phase liquid chromatography (RPLC), highly polar analytes often exhibit poor retention, leading to elution near the solvent front and co-elution with other polar matrix components, which complicates quantification. Derivatization with a benzoyl group increases the hydrophobicity of polar analytes, thereby increasing their retention on the nonpolar stationary phase of an RPLC column. chromatographyonline.comacs.org

The inclusion of the trichloromethyl (-CCl₃) group in the this compound reagent is expected to further augment this effect. The -CCl₃ group is substantially more hydrophobic and bulkier than the hydrogen atom found in standard benzoyl chloride, leading to a significant increase in the nonpolar character of the resulting derivative. This enhanced hydrophobicity results in stronger interaction with the stationary phase, leading to longer retention times and improved separation from interfering substances. This can be particularly advantageous for the analysis of small, polar molecules in complex biological or environmental samples. chromatographyonline.com

Table 1: Conceptual Comparison of Chromatographic Properties

| Property | Underivatized Analyte (e.g., a polar amine) | Benzoyl Chloride Derivative | This compound Derivative (Expected) |

|---|---|---|---|

| Polarity | High | Moderate | Low |

| Hydrophobicity | Low | Moderate | High |

| RPLC Retention Time | Very Short | Moderate | Long |

| Resolution from Polar Interferences | Poor | Good | Excellent |

A unique and powerful advantage of using this compound is the introduction of a distinct isotopic signature. Natural chlorine exists as two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), with a mass difference of approximately 2 Da. msu.edu When a molecule is derivatized with the 3-(trichloromethyl)benzoyl group, the three chlorine atoms create a characteristic cluster of isotopic peaks (M, M+2, M+4, M+6) in its mass spectrum. The relative intensities of these peaks are predictable based on the statistical distribution of the ³⁵Cl and ³⁷Cl isotopes. For a species with three chlorine atoms, the expected ratio of the M, M+2, M+4, and M+6 peaks is approximately 100:97:32:3. libretexts.org This unique isotopic "fingerprint" allows for the unambiguous identification of derivatized analytes, even in highly complex sample matrices, and helps to distinguish them from background ions. researchgate.netnumberanalytics.com

Table 2: Theoretical Isotopic Pattern for Butylamine Derivatized with this compound Analyte: Butylamine (C₄H₁₁N), MW = 73.14 Reagent: this compound (C₈H₄Cl₄O), MW = 257.93 (using most abundant isotopes) Derivative: N-butyl-3-(trichloromethyl)benzamide (C₁₂H₁₄Cl₃NO), Monoisotopic Mass = 293.02

| Ion | Relative Mass (m/z) | Isotopic Composition | Expected Relative Abundance (%) |

| M | 293.02 | C₁₂H₁₄(³⁵Cl)₃NO | 100 |

| M+2 | 295.02 | C₁₂H₁₄(³⁵Cl)₂(³⁷Cl)₁NO | 97.3 |

| M+4 | 297.01 | C₁₂H₁₄(³⁵Cl)₁(³⁷Cl)₂NO | 31.6 |

| M+6 | 299.01 | C₁₂H₁₄(³⁷Cl)₃NO | 3.4 |

| Note: The relative abundances are calculated based on the natural isotopic abundances of chlorine and carbon. |

Scope of Derivatization Reactions with Various Substrates

The high reactivity of the acyl chloride functional group, enhanced by the electron-withdrawing -CCl₃ group, allows this compound to react efficiently with a range of nucleophilic functional groups under mild conditions. ontosight.ai The reaction generally follows the Schotten-Baumann mechanism, which is performed under basic conditions to neutralize the hydrochloric acid byproduct and facilitate the nucleophilic attack. nsf.govacs.org

This compound readily reacts with primary and secondary amines to form highly stable N-substituted amide derivatives. nsf.govchromatographyonline.com This reaction is fundamental for the analysis of a wide array of amine-containing compounds, which includes many classes of metabolites such as amino acids, biogenic amines, and neurotransmitters, as well as pharmaceuticals and environmental contaminants. nih.govnih.govrsc.orglookchem.com The derivatization is typically rapid, often completing in minutes at room temperature. chromatographyonline.comnih.gov

In addition to amines, this compound is capable of derivatizing other nucleophiles, including hydroxyl (-OH) and thiol (-SH) functional groups. nih.gov The reaction with alcohols and phenols yields stable ester derivatives, while reaction with thiols produces thioesters. This extends the applicability of the reagent to the analysis of alcohols, sugars, and sulfur-containing compounds. nsf.govacs.orgnih.gov While benzoylation is widely applied to a variety of functional groups, the reaction with amines is often the most facile. chromatographyonline.com

Table 3: Summary of Derivatization Reactions

| Functional Group | Analyte Class Examples | Product of Derivatization |

|---|---|---|

| Primary Amine (-NH₂) | Amino acids, Biogenic amines | N-Substituted Amide |

| Secondary Amine (-NHR) | Neurotransmitters (e.g., Epinephrine) | N,N-Disubstituted Amide |

| Hydroxyl (-OH) | Alcohols, Phenols, Steroids, Sugars | Ester |

| Thiol (-SH) | Cysteine, Sulfur-containing compounds | Thioester |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(Trichloromethyl)benzoic acid |

| Acetone |

| Benzoyl chloride |

| Butylamine |

| Carbon |

| Chlorine |

| Epinephrine |

| Hydrochloric acid |

| Hydrogen |

| N-butyl-3-(trichloromethyl)benzamide |

Comparative Chemical Analysis with Analogous Benzoyl Chlorides

Distinction from Unsubstituted Benzoyl Chloride

Comparative Electronic and Steric Influence on Reactivity

The primary distinction between 3-(trichloromethyl)benzoyl chloride and unsubstituted benzoyl chloride lies in the electronic and steric effects imparted by the -CCl3 group. The trichloromethyl group is a potent electron-withdrawing group (-I effect), which significantly increases the electrophilicity of the carbonyl carbon. vulcanchem.com This heightened electrophilicity makes the molecule more susceptible to nucleophilic attack compared to the unsubstituted benzoyl chloride. vulcanchem.com

Sterically, the bulky trichloromethyl group can hinder the approach of nucleophiles to the reaction site. This steric hindrance can influence the kinetics of reactions, sometimes favoring substitution at positions on the benzene (B151609) ring that are less sterically encumbered. vulcanchem.com

| Compound | Key Substituent | Electronic Effect of Substituent | Steric Influence of Substituent |

| This compound | -CCl3 | Strong electron-withdrawing (-I) | High steric bulk |

| Benzoyl chloride | -H | Neutral | Minimal steric bulk |

Differential Reaction Outcomes

The enhanced electrophilicity of this compound leads to different reaction outcomes compared to benzoyl chloride. For instance, in reactions with nucleophiles like amines or alcohols, this compound will typically react more readily to form amides and esters, respectively. lookchem.com

Furthermore, the presence of the trichloromethyl group can influence the regioselectivity of further substitution reactions on the aromatic ring. The strong deactivating nature of the -CCl3 group directs incoming electrophiles to the meta-position relative to itself, although the existing acyl chloride is also a meta-director.

Comparison with Trifluoromethylbenzoyl Chloride Derivatives

Impact of Halogen Electronegativity on Chemical Behavior

When comparing this compound with its trifluoromethyl analog, 3-(trifluoromethyl)benzoyl chloride, the difference in the electronegativity of chlorine and fluorine becomes a key factor. Fluorine is the most electronegative element, followed by chlorine. wikipedia.orgquora.com Consequently, the -CF3 group is also a strong electron-withdrawing group.

However, the -CCl3 group is considered a stronger electron-withdrawing group than -CF3, which increases the electrophilicity of the carbonyl carbon in the trichloro derivative even more than in its trifluoro counterpart. This is somewhat counterintuitive based solely on electronegativity but is influenced by other factors such as bond polarizability. The C-Cl bond is longer and more polarizable than the C-F bond. nih.gov

| Property | Chlorine (Cl) | Fluorine (F) |

| Pauling Electronegativity | 3.16 | 3.98 |

Comparative Study with Chloromethylbenzoyl Chloride Isomers

Variations in Functional Group Reactivity

A comparison with chloromethylbenzoyl chloride isomers, such as 3-(chloromethyl)benzoyl chloride and 4-(chloromethyl)benzoyl chloride, reveals significant differences in reactivity due to the nature of the substituent. The -CH2Cl group in chloromethylbenzoyl chlorides is less electron-withdrawing than the -CCl3 group.

The key difference lies in the reactivity of the substituent itself. The chloromethyl group (-CH2Cl) provides a site for nucleophilic substitution, a reactivity that is absent in the trichloromethyl group under typical conditions. This dual reactivity of chloromethylbenzoyl chlorides—acylation at the benzoyl chloride group and alkylation at the chloromethyl group—allows for a wider range of synthetic transformations compared to this compound.

The position of the chloromethyl group (meta vs. para) also influences reactivity. For instance, the boiling point of 3-(chloromethyl)benzoyl chloride is higher than that of the 4-isomer, which can be attributed to differences in molecular polarity and packing. Steric hindrance from the meta-substituted chloromethyl group may also influence the rate of nucleophilic attack at the carbonyl carbon compared to the para isomer.

| Compound | Key Substituent | Additional Reactive Site |

| This compound | -CCl3 | No |

| 3-(Chloromethyl)benzoyl chloride | -CH2Cl | Yes (Benzylic chloride) |

| 4-(Chloromethyl)benzoyl chloride | -CH2Cl | Yes (Benzylic chloride) |

Emerging Research Frontiers and Underexplored Aspects

Development of Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or phosphorus pentachloride, which are hazardous and generate significant waste. ontosight.ai Modern research is focused on developing greener alternatives that are safer, more efficient, and have a lower environmental impact.

A promising approach involves the use of bis(trichloromethyl)carbonate (BTC), also known as triphosgene, as a solid and safer alternative to gaseous phosgene (B1210022) for converting carboxylic acids to acyl chlorides. google.com This method offers advantages in handling and safety. Another innovative green strategy is the development of one-step synthetic methods that reduce process steps and waste. For instance, a patented method describes the synthesis of 3-(chloromethyl)benzoyl chloride from (trichloromethyl)benzene and paraformaldehyde using a Lewis acid catalyst. This one-step reaction is noted for its mild conditions, high yield, and use of inexpensive starting materials, positioning it as a cleaner, more environmentally friendly process. google.com

| Synthesis Approach | Key Reagents/Conditions | Advantages |

| Conventional Method | Thionyl chloride or phosphorus pentachloride | Effective and well-established |

| BTC-Mediated Synthesis | Bis(trichloromethyl)carbonate (BTC), organic amine catalyst | Solid, safer phosgene equivalent; high yield google.com |

| One-Step Synthesis | (Trichloromethyl)benzene, paraformaldehyde, Lewis acid catalyst | Fewer steps, mild conditions, low cost, less waste google.com |

| Green Reaction Media | Phosphate buffer (for subsequent amidation) | Replaces volatile organic solvents, simplifies isolation tandfonline.com |

| Catalyst-Free Acylation | Ionic liquids or solvent-free conditions | Avoids catalyst contamination and separation issues researchgate.netpublish.csiro.au |

Exploration of Novel Catalytic Transformations

The reactivity of 3-(trichloromethyl)benzoyl chloride is being harnessed in new ways through the exploration of innovative catalytic systems. These catalysts enable reactions that were previously difficult or inefficient, opening new pathways for creating complex molecules.

Palladium-catalyzed cross-coupling reactions are a major focus. The acyl Sonogashira reaction, for example, couples acyl chlorides with terminal alkynes to produce ynones, which are important synthetic intermediates. researchgate.net This transformation can be achieved using palladium complexes, sometimes in conjunction with a copper co-catalyst. researchgate.net Another novel palladium-catalyzed reaction involves the coupling of benzoyl chlorides with hexamethyldisilane (B74624) to prepare substituted benzoyltrimethylsilanes, valuable reagents in organic synthesis. acs.org

Beyond palladium, other catalytic systems are emerging. The use of Nafion, a solid-acid catalyst, functionalized onto mesoporous supports like SBA-15, has shown high efficiency in the acylation of aromatic compounds with benzoyl chloride. sioc-journal.cn This heterogeneous catalyst can be more easily recovered and reused than traditional homogeneous catalysts like aluminum chloride. Additionally, inverse phase transfer catalysis (IPTC), using catalysts like pyridine (B92270) 1-oxide, has been investigated for the reaction of benzoyl chloride with dicarboxylates in two-phase water/organic solvent systems. oup.comresearchgate.net This method facilitates reactions between reagents that are soluble in different, immiscible phases.

| Catalytic System | Reaction Type | Substrates | Key Advantages |

| Palladium Complexes | Acyl Sonogashira Coupling | Acyl chlorides, terminal alkynes | Direct synthesis of ynones researchgate.net |

| Palladium Complexes | Silylation | Benzoyl chlorides, hexamethyldisilane | Formation of benzoyltrimethylsilanes acs.org |

| Nafion-SBA-15 | Friedel-Crafts Acylation | Benzoyl chloride, anisole | Heterogeneous, reusable solid-acid catalyst sioc-journal.cn |

| Pyridine 1-oxide (IPTC) | Acylation | Benzoyl chloride, sodium dicarboxylates | Enables reaction between immiscible phases oup.comresearchgate.net |

Integration into Continuous-Flow Chemical Processes

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved process control, and easier scalability. researchgate.netmdpi.com The application of this technology to reactions involving highly reactive compounds like this compound is a key area of research.

A significant development is the on-demand synthesis of acyl chlorides in a flow system. One such process uses the photochemical oxidation of chloroform (B151607) to generate phosgene in-situ, which then reacts with a carboxylic acid to form the corresponding acyl chloride. acs.orgacs.org This "photo-on-demand" synthesis avoids the transportation and storage of highly toxic phosgene, greatly improving safety. acs.orgacs.org Similarly, bis(trichloromethyl)carbonate (BTC) has been used as a phosgene precursor for the in-situ formation of acyl chlorides within a continuous-flow reactor for subsequent C-C bond formation. researchgate.net

Flow chemistry is also being applied to reactions that use acyl chlorides. For example, the synthesis of diaryl ketones has been achieved by coupling aryl Grignard reagents with acyl chlorides in a continuous flow setup, allowing for safe and rapid production. rsc.org The synthesis of the drug Imatinib was also demonstrated in a multi-step flow process that involved the reaction of 4-(chloromethyl)benzoyl chloride with an aniline (B41778) derivative, showcasing the potential for complex pharmaceutical manufacturing. mdpi.com These examples highlight a trend towards integrating synthesis and subsequent reactions into a single, uninterrupted flow process, which increases efficiency and safety.

| Flow Process Application | Key Reagents/Technology | Outcome/Product | Key Advantages |

| Acyl Chloride Synthesis | Flow photochemical oxidation of chloroform | In-situ phosgene generation for acylation | On-demand synthesis, avoids handling toxic phosgene acs.orgacs.org |

| Acyl Chloride Synthesis | Bis(trichloromethyl)carbonate (BTC) in flow | In-situ formation of acyl chloride | Safe, efficient activation of carboxylic acids researchgate.net |

| Ketone Synthesis | Acyl chlorides, aryl Grignard reagents | Diaryl ketones | Safe generation and use of reactive intermediates rsc.org |

| Pharmaceutical Synthesis | 4-(Chloromethyl)benzoyl chloride, various amines | Imatinib (pharmaceutical) | Multi-step synthesis in a single automated process mdpi.com |

| Trichloromethylation | Aldehydes, sodium trichloroacetate (B1195264) (NaTCA) | 2,2,2-trichloromethylcarbinols | Safe scale-up of a decarboxylative reaction acs.org |

Advanced Applications in Material Science and Polymer Chemistry

The unique structure of this compound makes it a promising monomer or functionalizing agent for creating advanced materials and polymers. The reactive acyl chloride group allows for its incorporation into polymer chains or attachment to surfaces, while the trichloromethyl group can impart specific properties or serve as a site for further modification.

One direct application is in the creation of novel polymers. For instance, the related compound 3-(chloromethyl)benzoyl chloride has been used to prepare new amphiphilic star polymers, which have a hyperbranched core and hydrophilic arms. sigmaaldrich.com Such materials are of interest for drug delivery and nanotechnology applications. The general class of functional benzoyl chlorides is also valuable for modifying existing polymers. In one study, mesoporous silica (B1680970) nanoparticles were first functionalized with amino groups and then reacted with benzoyl chloride. acs.org This created a pH-sensitive amide bond, allowing the nanoparticles to be embedded in a polymer coating and release a corrosion inhibitor (benzoic acid) in acidic or alkaline conditions. acs.org

Furthermore, the development of monomers containing reactive groups like benzyl (B1604629) chloride for ring-opening polymerization (ROP) has created versatile platforms for functional biodegradable polymers. rsc.orgacs.org An aliphatic polycarbonate with pendant benzyl chloride groups was synthesized and then easily modified after polymerization. acs.org The benzyl chloride groups served as handles for attaching various molecules, including phosphonium (B103445) salts and azide (B81097) groups, the latter of which could be further functionalized via "click chemistry." acs.org This strategy allows for the creation of a diverse range of materials, such as amphiphilic block copolymers, from a single parent polymer. The presence of the trichloromethyl group in this compound offers a similar, and potentially more reactive, handle for creating such functional materials.

| Application Area | Material/Polymer Type | Role of Benzoyl Chloride Derivative | Resulting Properties/Function |

| Star Polymers | Amphiphilic star polymers | Monomer/initiator sigmaaldrich.com | Hyperbranched core with functional arms for nanocarriers sigmaaldrich.com |

| Anticorrosion Coatings | Polymer-silica nanocomposite | Surface functionalization of nanoparticles | pH-responsive release of corrosion inhibitor acs.org |

| Functional Polycarbonates | Biodegradable polycarbonates | Monomer for ROP with a reactive pendant group | Versatile polymer platform for post-polymerization modification acs.org |

| Functional Copolymers | Amphiphilic block copolymers | Functionalization via "click chemistry" to an azide-modified backbone | Self-assembling materials with tailored properties acs.org |

Q & A

Q. Key considerations :

- Use of inert atmosphere (N₂/Ar) to minimize oxidation.

- Post-reaction quenching with ice-cold HCl to isolate the product.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Inhalation/contact risks : The compound is a severe irritant. Always use fume hoods, nitrile gloves, and chemical-resistant goggles. In case of exposure, immediately rinse with copious water and seek medical attention .

- Storage : Store in amber glass bottles under inert gas (argon) at –20°C to prevent hydrolysis.

- Waste disposal : Neutralize with aqueous sodium bicarbonate before disposal to avoid releasing HCl vapors .

Advanced: How can researchers resolve discrepancies in reported melting points (e.g., 30–32°C vs. 40.6°C) for this compound?

Answer:

Discrepancies in physical properties often arise from:

- Purity variations : Impurities like residual solvents (e.g., dioxane) or unreacted starting materials lower observed melting points. Recrystallize using dry hexane/ethyl acetate mixtures and verify purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Polymorphism : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify polymorphic forms. For example, a metastable form may melt at 30–32°C, while the stable form melts at 40.6°C .

Advanced: What strategies improve derivatization efficiency of this compound in LC–MS/MS metabolomics?

Answer:

- Reaction optimization : Use a 1:2 molar ratio (analyte:benzoyl chloride) in anhydrous acetonitrile with 0.1% triethylamine as a catalyst. Stir at 25°C for 30 minutes to maximize derivatization of polar metabolites (e.g., amines, thiols) .

- Quenching : Add 10% ammonium formate to terminate the reaction and prevent over-derivatization.

- Sensitivity enhancement : Employ stable-isotope-labeled internal standards (e.g., d₅-benzoyl chloride) to correct for matrix effects .

Advanced: How can contradictory data on chlorination efficiency in synthesis be systematically addressed?

Answer:

Contradictory chlorination yields (e.g., 60% vs. 85%) may stem from:

- Catalyst activity : Compare FeCl₃ vs. AlCl₃ efficacy under identical conditions. FeCl₃ often provides higher selectivity at 80°C .

- Substrate purity : Impurities in benzaldehyde derivatives (e.g., oxidation byproducts) inhibit chlorination. Pre-purify via vacuum distillation .

- Kinetic analysis : Use in-situ FTIR to monitor Cl₂ consumption and intermediate formation. Adjust stoichiometry dynamically based on real-time data .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR in CDCl₃ to confirm structure (e.g., carbonyl peak at δ 170–175 ppm) .

- Mass spectrometry : High-resolution ESI-MS for molecular ion verification (expected m/z 227.94 for [M+H]⁺) .

- Elemental analysis : Validate Cl content (theoretical: 46.8%) via combustion analysis .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

Answer:

The electron-withdrawing trichloromethyl group enhances electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols):

- Kinetic studies : Second-order rate constants (k₂) increase by 3-fold compared to unsubstituted benzoyl chloride in reactions with aniline, as measured by stopped-flow spectrophotometry .

- Steric effects : Ortho-substitution may hinder bulkier nucleophiles. Computational modeling (DFT) can predict steric accessibility .

Advanced: How does this compound compare to analogues (e.g., 3-trifluoromethyl derivatives) in synthetic applications?

Answer:

- Reactivity : The trichloromethyl group provides stronger electron-withdrawing effects than trifluoromethyl, enhancing acyl chloride reactivity but reducing stability.

- Applications : Trichloromethyl derivatives are preferred in pesticide synthesis (e.g., benzamide herbicides), while trifluoromethyl analogues are used in pharmaceutical intermediates due to metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.